3-Methyl-3-pentanol

Description

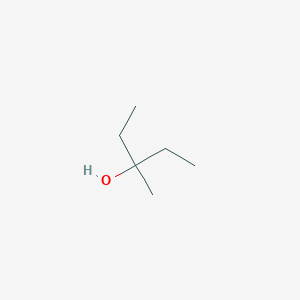

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDAATYAJDYRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021755 | |

| Record name | 3-Methyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3-Methyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylpentan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.56 [mmHg] | |

| Record name | 3-Methyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-74-7 | |

| Record name | 3-Methyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR4551FEKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Methyl-3-pentanol via Grignard Reaction: A Technical Guide

Introduction

3-Methyl-3-pentanol (IUPAC name: 3-methylpentan-3-ol) is a tertiary hexanol of significant interest in organic synthesis.[1][2] It serves as a key intermediate and solvent, notably in the production of the tranquilizer emylcamate.[1][2][3] The Grignard reaction stands as a cornerstone for its synthesis, offering a robust and efficient method for creating the required carbon-carbon bonds to form this tertiary alcohol.[4][5] This guide provides an in-depth examination of the synthesis of this compound using Grignard reagents, targeting researchers and professionals in drug development and chemical synthesis. It covers the core reaction mechanisms, detailed experimental protocols, and critical safety considerations.

There are two primary and effective Grignard synthesis routes to this compound:

-

Reaction of Ethylmagnesium Bromide with a Ketone (Butanone). [1][3]

-

Reaction of Ethylmagnesium Bromide with an Ester (e.g., Methyl Acetate (B1210297) or Ethyl Acetate). [3]

This document will detail the methodologies for both pathways.

Reaction Mechanisms

The Grignard reaction's efficacy stems from the nucleophilic character of the carbon atom bonded to magnesium.[4][6] This carbanion-like entity readily attacks the electrophilic carbonyl carbon of ketones or esters.[7][8]

Route A: Synthesis from a Ketone

In this pathway, the Grignard reagent, ethylmagnesium bromide (EtMgBr), performs a nucleophilic attack on the carbonyl carbon of butanone (also known as methyl ethyl ketone). This single addition breaks the carbonyl's pi bond, forming a tetrahedral alkoxymagnesium bromide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound.[6][7]

Caption: Reaction mechanism for the synthesis of this compound from butanone.

Route B: Synthesis from an Ester

When an ester such as methyl acetate is used, the reaction requires two equivalents of the Grignard reagent.[6] The first equivalent attacks the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxy (B1213986) group (-OCH₃) to form a ketone (butanone).[6] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, following the same mechanism as Route A to produce the tertiary alcohol.[6][9]

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-Methylpentan-3-ol[1] |

| CAS Number | 77-74-7[1][3] |

| Molecular Formula | C₆H₁₄O[1][3] |

| Molar Mass | 102.174 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 0.8286 g/cm³ at 20 °C[1] |

| Boiling Point | 122.4 °C (395.5 K)[1] |

| Melting Point | -23.6 °C (249.6 K)[1] |

| Solubility in Water | 45 g/L[1] |

Table 2: Reagent Stoichiometry and Reported Yields

| Route | Carbonyl Source | Grignard Reagent | Stoichiometry (Grignard:Carbonyl) | Reported Yield |

|---|---|---|---|---|

| A | Butanone | Ethylmagnesium Bromide | ~1.1 : 1 | Typically > 80% |

| B | Methyl Acetate | Ethylmagnesium Bromide | ~2.2 : 1 | ~84%[3] |

Experimental Protocols

Critical Prerequisite: Anhydrous Conditions Grignard reagents are highly reactive towards protic sources, including atmospheric moisture.[4][5][10] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[5][11] All solvents and reagents must be anhydrous.[9][11]

Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.

-

Reagent Preparation: Place magnesium turnings (1.2 molar equivalents relative to bromoethane) into the flask.

-

Initiation: Add a small crystal of iodine to activate the magnesium surface.[12] Add a small portion (~5-10 mL) of a solution of bromoethane (B45996) (1.0 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the flask, enough to cover the magnesium.[11]

-

Reaction: The reaction is initiated by gentle warming or vigorous stirring. Onset is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[11] Once initiated, the reaction is exothermic.

-

Addition: Add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] Use an ice bath to control the reaction rate if necessary.[5]

-

Completion: After the addition is complete, continue to stir the mixture for an additional 15-30 minutes, with gentle warming if needed, to ensure all the magnesium has reacted.[11][12] The resulting dark gray solution is the Grignard reagent.

Protocol 2A: Synthesis of this compound from Butanone

-

Cooling: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.

-

Ketone Addition: Prepare a solution of butanone (1.0 molar equivalent) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10°C during the addition to control the exothermic reaction.[5]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion.[5]

-

Workup (Quenching): Cool the reaction flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute sulfuric acid (e.g., 1 M H₂SO₄) to quench the reaction and protonate the alkoxide salt.[11][13]

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (ether) layer. Separate the layers. Extract the aqueous layer two more times with diethyl ether.[11]

-

Washing & Drying: Combine all organic extracts. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (if acid was used for workup) and then with brine (saturated NaCl solution).[5] Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

-

Purification: Filter off the drying agent. Remove the bulk of the solvent using a rotary evaporator. Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 122-124°C.[1][3]

Protocol 2B: Synthesis from Methyl Acetate

-

Stoichiometry: Ensure the Grignard reagent is prepared with at least 2.2 molar equivalents for every 1.0 molar equivalent of the ester to be used.

-

Ester Addition: Cool the Grignard reagent in an ice bath. Add a solution of methyl acetate (1.0 molar equivalent) in anhydrous ether dropwise, maintaining a controlled reflux.

-

Reaction & Workup: The subsequent reaction, workup, extraction, and purification steps are identical to those described in Protocol 2A.

Experimental Workflow Visualization

The overall experimental process, from initial setup to final product isolation, follows a logical sequence of operations designed to maximize yield and purity while ensuring safety.

Caption: A generalized experimental workflow for Grignard synthesis of this compound.

Safety Precautions

-

Flammability: Diethyl ether and THF are extremely flammable.[5] Ensure no open flames or spark sources are present. All heating should be done using a water bath or heating mantle.

-

Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic.[5] Maintain constant stirring and have an ice bath ready to control the reaction temperature and prevent runaway conditions.

-

Reactivity: Grignard reagents are potent bases and nucleophiles that react violently with water and other protic sources.[14] Strict anhydrous conditions are mandatory.[4]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.[5] The entire procedure should be conducted within a certified chemical fume hood.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. byjus.com [byjus.com]

- 9. leah4sci.com [leah4sci.com]

- 10. How is ethene converted into ethyl magnesium bromi class 11 chemistry CBSE [vedantu.com]

- 11. datapdf.com [datapdf.com]

- 12. brainly.in [brainly.in]

- 13. Sciencemadness Discussion Board - Seperating Ethanol and this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. adichemistry.com [adichemistry.com]

Spectroscopic Analysis of 3-Methyl-3-pentanol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-3-pentanol, a tertiary alcohol with significant applications in chemical synthesis and as a flavoring agent. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, along with a structured summary of key spectroscopic values. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular structure elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quantitative basis for its structural identification.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded)[1] |

| 2960-2850 | Strong | C-H stretch (sp³ hybridized)[2] |

| 1260-1050 | Strong | C-O stretch[1] |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.13 | Singlet | 1H | -OH |

| 1.53 | Quartet | 4H | -CH₂- |

| 0.89 | Triplet | 6H | -CH₃ (ethyl) |

| 0.97 | Singlet | 3H | -CH₃ (methyl) |

Note: ¹H NMR data is compiled from multiple sources. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument frequency.[3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 73.06 | C-OH (quaternary carbon)[3] |

| 33.74 | -CH₂-[3] |

| 25.81 | -CH₃ (methyl attached to quaternary carbon)[3] |

| 8.20 | -CH₃ (ethyl)[3] |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment of Fragment Ion |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | ~20 | [M - CH₃]⁺ |

| 73 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 55 | ~13 | [C₄H₇]⁺ |

| 45 | ~5 | [C₂H₅O]⁺ |

Note: Fragmentation patterns and relative intensities are based on typical electron ionization mass spectra.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[5][6]

-

Lower the pressure arm to ensure firm contact between the liquid sample and the crystal.

-

Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.[2]

-

After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy.

Protocol:

-

Prepare the sample by dissolving approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[7]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required for precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

The spectrometer's field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity across the sample.

-

Acquire the ¹H NMR spectrum using appropriate pulse sequences. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which requires a larger number of scans due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[8]

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Gas Chromatography: Inject a small volume (typically 1 µL) of the solution into the GC. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.[9] The GC oven temperature is programmed to ramp up to ensure separation of components.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.[9]

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of this compound is illustrated in the diagram below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. allsubjectjournal.com [allsubjectjournal.com]

- 3. This compound | C6H14O | CID 6493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pentanol, 3-methyl- [webbook.nist.gov]

- 5. webassign.net [webassign.net]

- 6. webassign.net [webassign.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. newtowncreek.info [newtowncreek.info]

- 10. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

A Comprehensive Technical Guide to 3-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methyl-3-pentanol, a tertiary hexanol of interest in various scientific and pharmaceutical applications. This document outlines its fundamental chemical and physical properties, structural information, and key identifiers.

Chemical Identification and Properties

This compound, systematically named 3-methylpentan-3-ol, is a colorless, flammable liquid.[1][2] It is recognized by the CAS Registry Number 77-74-7 .[1][2][3][4][5][6][7] This compound is a tertiary alcohol, a structural characteristic that defines its chemical reactivity and physical properties.[1][2]

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Registry Number | 77-74-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₄O | [1][2][4][5][7][8] |

| Molecular Weight | 102.17 g/mol | [4] |

| IUPAC Name | 3-methylpentan-3-ol | [1][2][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity, powerful leafy odor | [2][8] |

| Density | 0.827 g/cm³ (at 20 °C) | [1][2] |

| Boiling Point | 122.4 - 123 °C | [1][2] |

| Melting Point | -23.6 °C to -24 °C | [1][2] |

| Flash Point | 156 °C | [1] |

| Solubility in Water | 45 g/L | [2] |

| Refractive Index | 1.4186 | [1] |

Molecular Structure

The molecular structure of this compound consists of a central carbon atom bonded to a hydroxyl group (-OH), a methyl group (-CH₃), and two ethyl groups (-CH₂CH₃). This arrangement classifies it as a tertiary alcohol. The chemical formula is C₆H₁₄O.[1][2][4][5][7][8]

The relationship between the various identifiers and the structural representations of this compound is illustrated in the diagram below.

Caption: Relationship between identifiers and structure of this compound.

Experimental Protocols

While this document does not detail specific experimental protocols, a common method for the synthesis of this compound is the Grignard reaction.[2] This involves reacting a Grignard reagent, such as ethylmagnesium bromide, with a ketone like butanone, or an ester such as methyl acetate.[2] The reaction is typically carried out in an anhydrous ether solvent, for instance, diethyl ether or tetrahydrofuran.[2] Another cited preparative method involves the reaction of 3-methyl-pentane with p-nitroperbenzoic acid in a chloroform (B151607) solvent at 60 °C.[8]

Applications and Safety

This compound has applications as an intermediate and solvent in organic synthesis.[8] It has also been noted for its use in the synthesis of the tranquilizer emylcamate (B1671231) and possesses sedative and anticonvulsant properties itself.[2]

From a safety perspective, it is a flammable liquid and vapor.[2] For detailed handling and safety information, it is essential to consult the corresponding Safety Data Sheet (SDS).

References

- 1. This compound|77-74-7 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 77-74-7 [chemicalbook.com]

- 4. This compound | C6H14O | CID 6493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. 3-Pentanol, 3-methyl- [webbook.nist.gov]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-3-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methyl-3-pentanol, a tertiary hexanol, in a wide range of organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a solvent, intermediate, or active ingredient.

Core Concepts in Solubility

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a molecule with both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon tail. This amphiphilic nature dictates its solubility characteristics across a spectrum of organic solvents.[1]

As a tertiary alcohol, the steric hindrance around the hydroxyl group in this compound can influence its ability to form hydrogen bonds compared to primary or secondary alcohols.[2] This structural feature, combined with its overall molecular size and shape, results in a unique solubility profile.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is crucial for solvent screening, process design, and formulation development.

| Solvent Category | Solvent | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 1193.5 |

| Ethanol | 1090.36[3] | |

| n-Propanol | 917.6 | |

| Isopropanol | 959.56 | |

| n-Butanol | 942.18 | |

| Isobutanol | 614.42 | |

| sec-Butanol | 864.89 | |

| tert-Butanol | 1003.94 | |

| n-Pentanol | 575.06 | |

| Isopentanol | 654.29 | |

| n-Hexanol | 902.46 | |

| n-Heptanol | 449.37 | |

| n-Octanol | 401.59 | |

| Ethers | Diethyl Ether | Miscible[4][5] |

| Tetrahydrofuran (THF) | 1111.9 | |

| 1,4-Dioxane | 700.26 | |

| Methyl tert-butyl ether (MTBE) | 680.06 | |

| Ketones | Acetone | 350.18 |

| 2-Butanone (MEK) | 438.0 | |

| Cyclohexanone | 526.38 | |

| Methyl isobutyl ketone (MIBK) | 220.86 | |

| Cyclopentanone | 548.74 | |

| Esters | Methyl Acetate | 354.84 |

| Ethyl Acetate | 412.05 | |

| n-Propyl Acetate | 243.84 | |

| Isopropyl Acetate | 265.88 | |

| n-Butyl Acetate | 429.3 | |

| Isobutyl Acetate | 168.98 | |

| n-Pentyl Acetate | 319.68 | |

| Hydrocarbons | n-Hexane | 385.43 |

| n-Heptane | 319.98 | |

| n-Octane | 106.1 | |

| Cyclohexane | 245.25 | |

| Toluene | 146.95 | |

| o-Xylene | 126.04 | |

| m-Xylene | 113.19 | |

| p-Xylene | 152.42 | |

| Ethylbenzene | 113.92 | |

| Chlorinated Solvents | Dichloromethane | 650.09 |

| Chloroform | 1005.81 | |

| 1,2-Dichloroethane | 325.98 | |

| Tetrachloromethane | 349.18 | |

| Chlorobenzene | 199.52 | |

| Nitrogen-Containing Solvents | Acetonitrile | 355.01 |

| Dimethylformamide (DMF) | 343.56 | |

| N-Methyl-2-pyrrolidone (NMP) | 439.83 | |

| Dimethylacetamide (DMAc) | 371.77 | |

| Formamide | 202.06 | |

| Sulfur-Containing Solvents | Dimethyl sulfoxide (B87167) (DMSO) | 294.13 |

| Other Solvents | Ethylene Glycol | 174.52 |

| Propylene Glycol | 310.48 | |

| Acetic Acid | 451.49 | |

| Propionic Acid | 465.52 | |

| Formic Acid | 199.58 | |

| 2-Methoxyethanol | 795.19 | |

| 2-Ethoxyethanol | 511.58 | |

| 2-Propoxyethanol | 812.81 | |

| 2-Butoxyethanol | 517.03 | |

| Diethyl Carbonate | 62.6 |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated UV-Vis spectrophotometer

-

Syringes and syringe filters (0.45 µm)

-

Scintillation vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean, tared vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a suitable analytical method, such as GC-FID.

-

-

Quantification:

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

Calculate the solubility in g/L using the determined concentration and the density of the solvent if necessary.

-

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Logical relationship of factors affecting the solubility of this compound.

This guide provides essential data and methodologies for professionals working with this compound. The comprehensive solubility data, coupled with a detailed experimental protocol and a conceptual overview of influencing factors, serves as a valuable resource for informed decision-making in scientific and industrial applications.

References

In-Depth Technical Guide to the Thermodynamic Properties and Stability of 3-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of 3-Methyl-3-pentanol (CAS No. 77-74-7). A thorough understanding of these characteristics is essential for its application in chemical synthesis, particularly in drug development, and for ensuring safe handling and storage.

Core Thermodynamic and Physical Properties

The fundamental thermodynamic and physical properties of this compound are summarized in the tables below. These values have been compiled from reputable sources and provide a foundational dataset for modeling, process design, and safety assessment.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molar Mass | 102.174 g/mol [1] |

| Appearance | Colorless liquid |

| Melting Point | -23.6 °C (249.6 K)[1] |

| Boiling Point | 122.4 °C (395.5 K)[1] |

| Density | 0.8286 g/cm³ at 20 °C[1] |

| Solubility in Water | 45 g/L[1] |

| Refractive Index (n²⁰/D) | 1.418 |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Enthalpy of Formation (Gas, ΔfH°gas) | -348.3 ± 1.2 kJ/mol[2] |

| Enthalpy of Vaporization (ΔvapH) | 40.1 kJ/mol at 337 K[3] |

| 46.4 kJ/mol at 353 K[3] | |

| 42.1 kJ/mol at 346 K[3] | |

| Liquid Phase Heat Capacity (Cp,liquid) | 293.4 J/(mol·K)[1] |

| Standard Molar Entropy (Liquid, S°liquid) | Data available from 283.149 K to 323.137 K[4] |

| Standard Molar Entropy (Ideal Gas, S°gas) | Data available from 200 K to 1000 K[4] |

Note: Specific values for standard molar entropy were not available in the immediate search results but are indicated to be available in the NIST/TRC Web Thermo Tables.

Chemical Stability and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is stable under recommended storage conditions.[1]

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and other toxic fumes. Heating may cause expansion or decomposition, leading to the violent rupture of containers.[5]

Experimental Protocols

Detailed methodologies for determining key thermodynamic properties are crucial for replicating and verifying data.

Determination of Enthalpy of Combustion

The enthalpy of combustion of this compound can be determined using a spirit burner and a copper calorimeter.

Procedure:

-

A known mass of this compound is placed in a spirit burner, and the initial mass is recorded.

-

A known volume of water is added to a copper calorimeter, and the initial temperature is measured.

-

The spirit burner is lit and placed under the calorimeter to heat the water.

-

The water is stirred continuously, and the temperature is monitored until a significant rise is observed.

-

The flame is extinguished, and the final temperature of the water and the final mass of the spirit burner are recorded.

-

The heat absorbed by the water is calculated using the formula q = mcΔT, where 'm' is the mass of water, 'c' is the specific heat capacity of water, and 'ΔT' is the change in temperature.

-

The number of moles of the alcohol burned is calculated from the change in mass of the spirit burner.

-

The enthalpy of combustion is then determined by dividing the heat absorbed by the water by the moles of alcohol burned.

Determination of Specific Heat Capacity using Differential Scanning Calorimetry (DSC)

Procedure:

-

The DSC instrument is calibrated for temperature and enthalpy using standard reference materials.

-

A known mass of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is ramped at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

The difference in heat flow between the sample and the reference is measured.

-

The specific heat capacity is calculated from the heat flow, the heating rate, and the mass of the sample.

Visualizations

The following diagrams illustrate key relationships and workflows related to the thermodynamic properties and stability of this compound.

Caption: Relationship between thermodynamic properties and stability.

Caption: Experimental workflow for DSC analysis.

References

The Versatility of Tertiary Hexanols: A Technical Guide to Research Applications

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Tertiary hexanols, a class of six-carbon alcohols with a hydroxyl group attached to a tertiary carbon, represent a versatile platform for a wide range of research and industrial applications. Their unique structural characteristics impart distinct chemical and physical properties that make them valuable as pharmaceutical intermediates, in materials science, and as subjects of fundamental chemical research. This technical guide provides a comprehensive overview of the core research applications of key tertiary hexanols, including 3-methyl-3-pentanol, 2-methyl-2-pentanol, and 2,3-dimethyl-2-butanol (B1346969), with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Physicochemical Properties of Selected Tertiary Hexanols

A thorough understanding of the physical and chemical properties of tertiary hexanols is fundamental to their application. The branching of the carbon chain and the position of the hydroxyl group significantly influence properties such as boiling point, melting point, density, and solubility. A summary of these key properties for this compound, 2-methyl-2-pentanol, and 2,3-dimethyl-2-butanol is presented below.

| Property | This compound | 2-Methyl-2-pentanol | 2,3-Dimethyl-2-butanol |

| CAS Number | 77-74-7[1] | 590-36-3[2] | 594-60-5[3] |

| Molecular Formula | C₆H₁₄O[1] | C₆H₁₄O[2] | C₆H₁₄O[3] |

| Molecular Weight ( g/mol ) | 102.17[1] | 102.177[2] | 102.17[3] |

| Boiling Point (°C) | 123[1] | 121.1[2] | 120-121 |

| Melting Point (°C) | -38[1] | -103[2] | -14 |

| Density (g/mL at 25°C) | 0.824[1] | 0.835 (at 20°C)[2] | 0.823 |

| Refractive Index (n20/D) | 1.418[1] | 1.411 | 1.417 |

| Solubility in Water | Slightly soluble[4] | 33 g/L[2] | Soluble[3] |

Pharmaceutical Applications: Synthesis and Pharmacology

Tertiary hexanols, particularly this compound, have notable applications in the pharmaceutical industry, both as synthetic intermediates and as pharmacologically active agents themselves.

Synthesis of Emylcamate (B1671231)

This compound is a key precursor in the synthesis of emylcamate, a tranquilizer with muscle-relaxant properties. The synthesis involves the formation of a carbamate (B1207046) ester from the tertiary alcohol.

Method 1: Reaction with Sodium Cyanate (B1221674) and Trifluoroacetic Acid

-

Materials: this compound (4.0 g), sodium cyanate (5.2 g), trifluoroacetic acid (9.1 g), tetrahydrofuran (B95107) (50 ml), solid sodium carbonate, water.

-

Procedure:

-

Combine this compound, sodium cyanate, trifluoroacetic acid, and tetrahydrofuran in a reaction vessel.

-

Stir the mixture at 45°C for two hours.

-

Neutralize the reaction mixture by adding solid sodium carbonate.

-

Concentrate the mixture, add water, and filter to obtain the crude 3-methyl-3-pentyl carbamate (emylcamate).

-

This improved method is noted for its enhanced efficiency.

Method 2: Reaction with Carbamyl Chloride

-

Materials: this compound (10.2 g), carbamyl chloride (8 g), dry ethyl ether (75 ml), distilled water.

-

Procedure:

-

Prepare a solution of carbamyl chloride in dry ethyl ether at 0°C.

-

Add a solution of this compound in dry ethyl ether dropwise to the carbamyl chloride solution while stirring.

-

Allow the reaction mixture to stand overnight.

-

Treat the mixture with distilled water, dry the organic layer, and evaporate the solvent to dryness.

-

Recrystallize the resulting residue from petroleum ether to yield emylcamate.

-

The workflow for the synthesis of emylcamate from this compound can be visualized as a straightforward process from starting materials to the final pharmaceutical product.

Figure 1. Experimental workflow for the synthesis of Emylcamate.

Pharmacological Activity: Anticonvulsant Properties

The sedative and anticonvulsant effects of many alcohols are attributed to their ability to potentiate the action of γ-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.

Alcohols are believed to bind to a specific site on the GABA-A receptor, an ion channel permeable to chloride ions. This binding allosterically modulates the receptor, increasing the influx of chloride ions in response to GABA. The resulting hyperpolarization of the neuron makes it more difficult to fire an action potential, leading to a general inhibitory effect on the nervous system.

References

- 1. This compound | 77-74-7 [chemicalbook.com]

- 2. 2-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 3. Buy 2,3-Dimethyl-2-butanol | 594-60-5 [smolecule.com]

- 4. 2-METHYL-2-PENTANOL | 590-36-3 [chemicalbook.com]

- 5. Anticonvulsant properties of certain secondary and tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the synthesis of 3-Methyl-3-pentanol

An In-depth Technical Guide to the Synthesis of 3-Methyl-3-pentanol

Introduction

This compound (IUPAC name: 3-methylpentan-3-ol) is a tertiary hexanol with the chemical formula C₆H₁₄O.[1][2] It presents as a colorless liquid with a fruity or leafy odor.[1][3] This compound serves as a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals such as the tranquilizer emylcamate.[1][4] It also finds application as a solvent and a flavoring agent.[3][5] Its utility in drug development and various chemical industries necessitates a comprehensive understanding of its synthetic routes. This document provides a detailed literature review of the primary methods for synthesizing this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is essential for its identification and handling in a laboratory setting.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄O | [1] |

| Molar Mass | 102.174 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.8286 g/cm³ (at 20 °C) | [1] |

| Melting Point | -23.6 °C | [1] |

| Boiling Point | 122.4 °C | [1] |

| Solubility in Water | 45 g/L | [1] |

| Refractive Index (n²⁰/D) | 1.418 | [3] |

| ¹H NMR (CDCl₃, 90 MHz) δ (ppm) | 0.89 (t, 6H), 1.13 (s, 3H), 1.44 (q, 4H), 1.53 (s, 1H, -OH) | [2] |

| ¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm) | 8.20, 25.81, 33.74, 73.06 |[2] |

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through three main routes: the Grignard reaction, hydration of alkenes, and direct oxidation of alkanes.

Grignard Reaction

The Grignard reaction is the most common and versatile method for preparing tertiary alcohols like this compound.[6] This pathway involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on a carbonyl compound.[7] Two primary variations are employed for this specific synthesis.

A. Grignard Reagent + Ketone

This approach involves the reaction of ethylmagnesium bromide (EtMgBr) with butanone (methyl ethyl ketone). The ethyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of butanone, forming a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.[1][3]

B. Grignard Reagent + Ester

Alternatively, this compound can be synthesized by reacting ethylmagnesium bromide with an acetate (B1210297) ester, such as methyl acetate.[1][3] In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate (butanone), which is not isolated. This ketone then immediately reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after workup.[8]

Caption: Grignard synthesis pathways to this compound.

Note: This protocol is an adapted procedure for the synthesis of this compound from butanone, based on established methods for similar tertiary alcohols. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[9]

-

Preparation of Grignard Reagent: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. To initiate the reaction, add a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should begin to reflux gently. Maintain a steady reflux by controlling the addition rate and, if necessary, cooling the flask in a water bath.

-

Once all the ethyl bromide has been added, continue stirring for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard solution in an ice bath. Add a solution of butanone in anhydrous diethyl ether dropwise with vigorous stirring. Control the addition rate to maintain a gentle reflux.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour or gently heat to reflux for 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or potassium carbonate (K₂CO₃).

-

Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Distill the crude product under reduced pressure to obtain pure this compound.[10]

Caption: Experimental workflow for Grignard synthesis.

Hydration of Alkenes

The addition of water across the double bond of an alkene is another viable route to this compound. The starting material for this synthesis is typically 3-methyl-2-pentene.

A. Acid-Catalyzed Hydration

In this method, the alkene is treated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11] The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond, generating the more stable tertiary carbocation at the C3 position. Subsequent attack by water and deprotonation yields the tertiary alcohol.

B. Oxymercuration-Demercuration

This two-step procedure also follows Markovnikov's rule but avoids the carbocation rearrangements that can occur in acid-catalyzed hydration. The alkene is first treated with mercury(II) acetate, Hg(OAc)₂, in aqueous solution, followed by in-situ reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄).[11] This method is often preferred for its high yields and regioselectivity.

Caption: Alkene hydration pathways to this compound.

-

Oxymercuration: In a round-bottom flask, dissolve mercury(II) acetate in a mixture of water and a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Add 3-methyl-2-pentene to the solution and stir at room temperature for approximately 1-2 hours until the reaction is complete (often indicated by the disappearance of the yellow mercury(II) color).

-

Demercuration: Cool the flask in an ice bath. Add a basic solution of sodium borohydride (e.g., in 3M NaOH) dropwise. The appearance of elemental mercury (a black precipitate) indicates the reduction is proceeding.

-

After the addition, continue stirring for another 1-2 hours at room temperature.

-

Workup and Isolation: Separate the organic layer. If THF was used, water may need to be added to induce phase separation. Extract the aqueous layer with ether.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent via rotary evaporation.

-

Purify the resulting crude alcohol by distillation.

Oxidation of Alkanes

A less common but reported method involves the direct oxidation of 3-methylpentane. This reaction utilizes a peroxy acid, such as p-nitroperbenzoic acid, in a solvent like chloroform (B151607) (CHCl₃) at elevated temperatures.[3] This method offers a direct conversion from the corresponding alkane but may suffer from selectivity issues, as other positions on the alkane could also be oxidized.

Comparison of Synthetic Routes

Each synthetic pathway offers distinct advantages and disadvantages in terms of reagent availability, cost, yield, and operational complexity.

Table 2: Comparison of Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents | Conditions | Reported Yield | Advantages / Disadvantages |

|---|---|---|---|---|---|

| Grignard (Ketone) | Ethyl bromide, Butanone | Mg, Anhydrous Ether | Reflux, then aqueous workup | Typically High | Adv: High yield, clean reaction. Disadv: Requires strictly anhydrous conditions; Grignard reagents are highly reactive. |

| Grignard (Ester) | Ethyl bromide, Methyl acetate | Mg, Anhydrous Ether | Reflux, then aqueous workup | Typically High | Adv: Utilizes common ester starting materials. Disadv: Requires 2 eq. of Grignard reagent; anhydrous conditions are critical. |

| Acid-Catalyzed Hydration | 3-Methyl-2-pentene | H₂SO₄, H₂O | Varies | Moderate to Good | Adv: Simple, inexpensive reagents. Disadv: Risk of carbocation rearrangements (not an issue for this specific product); equilibrium may limit yield. |

| Oxymercuration | 3-Methyl-2-pentene | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Room temperature | High | Adv: High yield, avoids rearrangements, mild conditions. Disadv: Uses highly toxic mercury reagents. |

| Alkane Oxidation | 3-Methylpentane | p-Nitroperbenzoic acid | CHCl₃, 60 °C | ~84%[3] | Adv: Direct conversion from alkane. Disadv: Potential for low regioselectivity; peroxy acids can be hazardous. |

Conclusion

The synthesis of this compound is well-established, with the Grignard reaction representing the most robust and frequently utilized method in both academic and industrial settings. The choice between using a ketone or an ester as the electrophile depends on the availability and cost of the starting materials. While the hydration of 3-methyl-2-pentene provides a solid alternative, the use of toxic mercury reagents in the oxymercuration-demercuration pathway is a significant drawback. Acid-catalyzed hydration is simpler but may be less efficient. Finally, direct alkane oxidation, while offering a high reported yield, presents challenges in control and selectivity. For researchers requiring a reliable and high-yielding synthesis, the Grignard reaction between ethylmagnesium bromide and butanone remains the recommended pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14O | CID 6493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Seperating Ethanol and this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Solved In synthesizing this compound from | Chegg.com [chegg.com]

The Discovery and Synthesis of 3-Methyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and synthesis of 3-methyl-3-pentanol, a tertiary alcohol with significant applications in the pharmaceutical industry. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data, to support researchers and professionals in drug development and organic synthesis.

Historical Discovery

The first synthesis of this compound, also known historically as diethylmethylcarbinol, is attributed to the pioneering work of French chemist Philippe Barbier in 1899. Barbier's experiments with organomagnesium reagents, generated in situ, laid the groundwork for what would become the renowned Grignard reaction. In his foundational paper, Barbier described the reaction of a ketone with an alkyl halide in the presence of magnesium, which led to the formation of a tertiary alcohol. This innovative approach was further developed and popularized by his student, Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his extensive work on these organomagnesium compounds. Grignard's 1901 doctoral thesis detailed the synthesis of a variety of alcohols, including tertiary alcohols, using pre-formed organomagnesium halides, a significant improvement that increased the reliability and scope of the reaction.[1]

While Barbier's initial work did not explicitly name this compound, his general method for the synthesis of tertiary alcohols from ketones and alkyl halides using magnesium provided the first pathway to this compound. The reaction of diethyl ketone with methyl iodide in the presence of magnesium, as per Barbier's method, would have yielded diethylmethylcarbinol.

Chemical Synthesis

The primary and most efficient method for the synthesis of this compound is the Grignard reaction . This versatile carbon-carbon bond-forming reaction can be adapted using different starting materials to achieve the desired tertiary alcohol. Two common pathways for the synthesis of this compound are detailed below.

Synthesis Pathway 1: Grignard Reaction with a Ketone

This pathway involves the reaction of a Grignard reagent with a ketone. Specifically, ethylmagnesium bromide reacts with butanone (methyl ethyl ketone) in an anhydrous ether solvent. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[2]

Caption: Grignard reaction of ethylmagnesium bromide with butanone.

Synthesis Pathway 2: Grignard Reaction with an Ester

An alternative and also widely used method involves the reaction of a Grignard reagent with an ester. In this case, two equivalents of ethylmagnesium bromide are reacted with methyl acetate (B1210297). The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate (butanone), which is more reactive than the starting ester. This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide. Acidic workup then yields this compound.[2]

Caption: Grignard reaction of ethylmagnesium bromide with methyl acetate.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [2] |

| Molar Mass | 102.17 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.827 g/mL at 25 °C | [3] |

| Melting Point | -24 °C | [3] |

| Boiling Point | 123 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4186 | [3] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 0.89 (t, 6H), 1.13 (s, 3H), 1.44 (q, 4H) | [4] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ 8.20, 25.81, 33.74, 73.06 | [4] |

| IR (Neat) | 3400 (br, O-H), 2970, 1460, 1380, 1150 cm⁻¹ | [4][5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Grignard reaction.

Experimental Protocol 1: Synthesis from Butanone and Ethylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Butanone (Methyl ethyl ketone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

5% Sulfuric acid (for workup)

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

All glassware must be oven-dried and assembled while hot under a dry nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Butanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of butanone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with 5% sulfuric acid, followed by water, and finally with a saturated sodium bicarbonate solution.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

The crude product can be purified by fractional distillation, collecting the fraction boiling at 122-124 °C.

-

Expected Yield: 75-85%

Caption: Workflow for the synthesis of this compound from butanone.

Experimental Protocol 2: Synthesis from Methyl Acetate and Ethylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Methyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

1 M Hydrochloric acid (for workup)

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Follow the same procedure as in Experimental Protocol 1 to prepare the ethylmagnesium bromide solution, using 2.2 equivalents of ethyl bromide and 2.4 equivalents of magnesium turnings relative to methyl acetate.

-

-

Reaction with Methyl Acetate:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the methyl acetate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at 122-124 °C.

-

Expected Yield: 65-75%

References

An In-depth Technical Guide to the Isomers of 3-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structural isomers of 3-methyl-3-pentanol, which are all alcohols with the molecular formula C₆H₁₄O. This document delves into their physicochemical properties, experimental protocols for their synthesis and analysis, and their known biological significance, with a particular focus on this compound's role as a precursor in pharmaceutical synthesis.

Introduction to the Isomers of Hexanol

Alcohols with the molecular formula C₆H₁₄O, isomers of hexanol, exist in seventeen different structural forms, excluding stereoisomers. These isomers are categorized as primary, secondary, or tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.[1] This structural diversity leads to a range of physical and chemical properties, influencing their applications in various fields, from flavor and fragrance to pharmaceutical manufacturing.[2][3] this compound is a notable tertiary alcohol in this family, recognized for its sedative and anticonvulsant properties and its use in the synthesis of the tranquilizer emylcamate (B1671231).[4]

Physicochemical Properties

The structural variations among the hexanol isomers give rise to distinct physicochemical characteristics. Generally, increased branching tends to lower the boiling point and increase the water solubility compared to straight-chain isomers. The position of the hydroxyl group also plays a significant role in determining properties like polarity and reactivity.

| Isomer Name | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) | Refractive Index (nD) |

| 1-Hexanol (B41254) | Hexan-1-ol | Primary | 157 | -45 | 0.820 | 5.9 | 1.4178 |

| 2-Hexanol (B165339) | Hexan-2-ol | Secondary | 136 | -23 | 0.811 | 14 | 1.4140 |

| 3-Hexanol (B165604) | Hexan-3-ol | Secondary | 135 | -52 | 0.819 | 16 | 1.4145 |

| 2-Methyl-1-pentanol | 2-Methylpentan-1-ol | Primary | 147 | -108 | 0.825 | 4.9 | 1.4150 |

| 3-Methyl-1-pentanol | 3-Methylpentan-1-ol | Primary | 152 | -119 | 0.821 | 5.5 | 1.4170 |

| 4-Methyl-1-pentanol | 4-Methylpentan-1-ol | Primary | 151 | - | 0.816 | 6.0 | 1.4160 |

| 2-Methyl-2-pentanol | 2-Methylpentan-2-ol | Tertiary | 121 | -1 | 0.810 | 25.6 | 1.4150 |

| 3-Methyl-2-pentanol | 3-Methylpentan-2-ol | Secondary | 134 | - | 0.819 | 15 | 1.4160 |

| 4-Methyl-2-pentanol | 4-Methylpentan-2-ol | Secondary | 132 | -90 | 0.808 | 17 | 1.4110 |

| 2-Methyl-3-pentanol | 2-Methylpentan-3-ol | Secondary | 127 | - | 0.820 | 30 | 1.4190 |

| This compound | 3-Methylpentan-3-ol | Tertiary | 122 | -24 | 0.824 | 45 | 1.4160 |

| 2,2-Dimethyl-1-butanol | 2,2-Dimethylbutan-1-ol | Primary | 137 | - | 0.829 | 4.8 | 1.4170 |

| 2,3-Dimethyl-1-butanol | 2,3-Dimethylbutan-1-ol | Primary | 145 | - | 0.831 | - | 1.4220 |

| 3,3-Dimethyl-1-butanol | 3,3-Dimethylbutan-1-ol | Primary | 143 | -3 | 0.821 | 11 | 1.4170 |

| 2,3-Dimethyl-2-butanol | 2,3-Dimethylbutan-2-ol | Tertiary | 119 | 14 | 0.821 | 35 | 1.4190 |

| 3,3-Dimethyl-2-butanol | 3,3-Dimethylbutan-2-ol | Secondary | 120 | 7 | 0.812 | 26 | 1.4160 |

| 2-Ethyl-1-butanol | 2-Ethylbutan-1-ol | Primary | 146 | -114 | 0.833 | 4.2 | 1.4220 |

Note: Some data points, particularly for less common isomers, may have limited availability or varying reported values. The presented data is a compilation from various sources.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols like this compound.[5]

Reaction Scheme: CH₃CH₂MgBr (Ethylmagnesium bromide) + CH₃COCH₂CH₃ (Butanone) → (CH₃CH₂)₂C(OMgBr)CH₃ → (CH₃CH₂)₂C(OH)CH₃ (this compound)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

Butanone (Methyl ethyl ketone)

-

Sulfuric acid (e.g., 2 M for workup)

-

Saturated ammonium (B1175870) chloride solution (alternative for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous ether to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. Once the magnesium has been consumed, the Grignard reagent (ethylmagnesium bromide) is formed.[6][7]

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of butanone in anhydrous ether from the dropping funnel. Stir the mixture for at least one hour at room temperature after the addition is complete.[6]

-

Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and an aqueous solution of sulfuric acid or saturated ammonium chloride to hydrolyze the magnesium alkoxide salt.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.

Caption: Workflow for the Grignard synthesis of this compound.

Analysis of Hexanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds like alcohol isomers.[8][9]

Instrumentation:

-

Gas Chromatograph with a mass spectrometer detector.

-

Capillary column suitable for alcohol analysis (e.g., a polar column like a wax-type or a non-polar column like a DB-5ms).[10][11]

Sample Preparation:

-

Prepare a standard solution of the hexanol isomer(s) of interest in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

For unknown samples, dilute an aliquot in the same solvent.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 5 minutes, then ramp at 7 °C/minute to 100 °C.[11]

-

Carrier Gas: Helium

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 30-200

Data Analysis: Isomers are identified by their characteristic retention times and mass fragmentation patterns. The mass spectrum can be compared to a library (e.g., NIST) for confirmation.

Caption: General experimental workflow for the analysis of hexanol isomers using GC-MS.

Biological Significance and Signaling Pathways

The biological activity of hexanol isomers can vary significantly.[12] For instance, 1-hexanol has demonstrated antibacterial effects, particularly against Gram-negative bacteria, while 2-hexanol and 3-hexanol showed no such activity in the same study.[3][13]

This compound: Sedative and Anxiolytic Properties

This compound is known to possess sedative, anticonvulsant, and muscle-relaxant properties.[4] While the precise mechanism for many simpler alcohols is not fully elucidated, their sedative effects are generally attributed to their interaction with neurotransmitter systems in the central nervous system (CNS).[14][15] Alcohols can enhance the effects of inhibitory neurotransmitters like gamma-aminobutyric acid (GABA) at the GABA-A receptor and inhibit the effects of excitatory neurotransmitters like glutamate.[14] This modulation of neuronal excitability is a common pathway for many sedative and anxiolytic drugs.

The primary pharmaceutical significance of this compound is its role as a key intermediate in the synthesis of emylcamate (3-methyl-3-pentyl carbamate), a tranquilizer.[4][16]

Synthesis of Emylcamate from this compound

Several synthetic routes exist for the conversion of this compound to emylcamate. A common laboratory and industrial method involves the reaction with a cyanate (B1221674) salt in the presence of an acid, or reaction with carbamyl chloride.[4][16]

Reaction Scheme (via Carbamyl Chloride): (CH₃CH₂)₂C(OH)CH₃ + ClCONH₂ (Carbamyl chloride) → (CH₃CH₂)₂C(OCONH₂)CH₃ (Emylcamate) + HCl

Experimental Protocol Outline:

-

A cooled solution of this compound in an appropriate solvent (e.g., chloroform) is prepared.

-

Carbamyl chloride is added, followed by a base (e.g., calcium carbonate) to neutralize the HCl byproduct, while maintaining a low temperature.

-

The reaction is stirred for several hours at room temperature.

-

The product is isolated through filtration, washing, and recrystallization from a suitable solvent like petroleum ether.[4]

Caption: Relationship between this compound and the synthesis of Emylcamate.

Conclusion

The structural isomers of C₆H₁₄O, including this compound, represent a diverse group of alcohols with a wide array of physicochemical properties and biological activities. The ability to distinguish and synthesize these isomers is crucial for their application in research and industry. This compound stands out for its CNS-depressant effects and its established role as a precursor to the anxiolytic drug emylcamate, highlighting the importance of understanding the structure-activity relationships within this class of compounds for future drug development endeavors. The provided experimental protocols offer a foundation for the synthesis and analysis of these valuable chemical entities.

References

- 1. homework.study.com [homework.study.com]

- 2. zhongdachemical.com [zhongdachemical.com]

- 3. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. prepchem.com [prepchem.com]

- 8. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]

- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. Alcohol and Neurotransmitter Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stimulant and sedative effects of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 3-Methyl-3-pentanol (CAS No. 77-74-7), a tertiary hexanol. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and relevant regulatory guidelines to assist researchers, scientists, and drug development professionals in its safe use.

Chemical and Physical Properties

This compound is a flammable liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H14O | [3] |

| Molecular Weight | 102.17 g/mol | [4][5] |

| Appearance | Clear, colorless to light yellow liquid | [3][6] |

| Boiling Point | 123 °C (253.4 °F) | [7][8] |

| Melting Point | -38 °C (-36.4 °F) | [7] |

| Flash Point | 24 °C (75.2 °F) (Closed Cup) | [7][8] |

| Density | 0.828 g/cm³ at 20 °C | [9] |

| Solubility in Water | 45 g/L | [9] |

Toxicological Data

The toxicological profile of this compound is not exhaustively characterized. While acute oral toxicity data is available, information on other endpoints is limited. The available data is summarized in the following tables.

Acute Toxicity